3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE
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Overview
Description
3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE is a synthetic organic compound that features a complex molecular structure. This compound contains several functional groups, including a fluorophenyl group, a sulfonyl group, an azetidine ring, and a thiophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonyl and thiophenyl groups. Common synthetic routes may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Attachment of the Fluorophenyl and Thiophenyl Groups: These can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, antimicrobial agents, and anticancer agents.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
Uniqueness
The uniqueness of 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S2/c21-16-7-9-17(10-8-16)27(24,25)18-12-22(13-18)20(23)15-5-3-14(4-6-15)19-2-1-11-26-19/h1-11,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTBIIKDMIFYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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